Fuc1-alpha-3GlcNAc1-b-4MU
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fuc1-alpha-3GlcNAc1-b-4MU involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and purification processes. The reaction conditions typically require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of industrial-grade equipment and reagents to produce the compound in bulk quantities. The process is optimized for efficiency, cost-effectiveness, and compliance with safety and environmental regulations .
Chemical Reactions Analysis
Types of Reactions
Fuc1-alpha-3GlcNAc1-b-4MU undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures, specific solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce aldehydes or ketones, while reduction reactions may yield alcohols .
Scientific Research Applications
Fuc1-alpha-3GlcNAc1-b-4MU has a wide range of scientific research applications, including:
Chemistry: Used in the study of carbohydrate chemistry and glycan synthesis.
Biology: Utilized in the investigation of protein-glycan interactions and glycan-mediated biological processes.
Medicine: Applied in the development of diagnostic assays and therapeutic agents targeting glycan-related diseases.
Industry: Employed in the production of biochemical reagents and the development of biotechnological applications
Mechanism of Action
The mechanism of action of Fuc1-alpha-3GlcNAc1-b-4MU involves its interaction with specific enzymes and proteins involved in glycan synthesis and degradation. The compound acts as a substrate for these enzymes, facilitating the study of their activity and function. The molecular targets and pathways involved include glycosyltransferases and glycosidases, which play crucial roles in glycan metabolism .
Comparison with Similar Compounds
Similar Compounds
Fuc1-alpha-3GlcNAc1-beta-Ome: Another compound used in glycobiology research with similar applications and properties.
4-Methylumbelliferyl N-acetyl-beta-D-glucosaminide: A related compound used in the study of glycosidase activity.
Uniqueness
Fuc1-alpha-3GlcNAc1-b-4MU is unique due to its specific structure, which allows it to act as a substrate for a distinct set of enzymes involved in glycan metabolism. This makes it particularly valuable in the study of glycosylation processes and the development of glycan-based diagnostic and therapeutic tools .
Properties
IUPAC Name |
N-[(2S,3S,4R,5S)-5-hydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxy-4-[(3S,4S,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO12/c1-9-6-16(28)35-14-7-12(4-5-13(9)14)34-23-17(25-11(3)27)22(19(30)15(8-26)36-23)37-24-21(32)20(31)18(29)10(2)33-24/h4-7,10,15,17-24,26,29-32H,8H2,1-3H3,(H,25,27)/t10-,15?,17-,18+,19+,20-,21-,22+,23+,24?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZNUDCKTVCLPO-KCLIHPBPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)CO)OC3=CC4=C(C=C3)C(=CC(=O)O4)C)NC(=O)C)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@@H]([C@@H](C(O1)O[C@@H]2[C@@H]([C@@H](OC([C@H]2O)CO)OC3=CC4=C(C=C3)C(=CC(=O)O4)C)NC(=O)C)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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